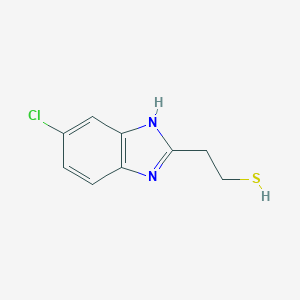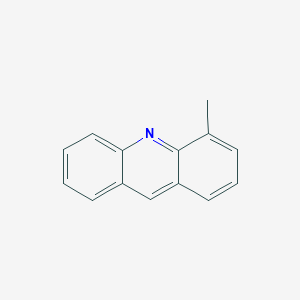
4-Amino-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3,4-dihydroisoquinolin-1(2H)-one, also known as ADQ, is a heterocyclic compound that has been widely studied in the scientific community due to its potential applications in medicinal chemistry. ADQ belongs to the class of isoquinolines, which are organic compounds that contain a benzene ring fused to a pyridine ring. The unique structure of ADQ makes it a promising candidate for the development of new drugs, as it can interact with various biological targets in the body.
作用机制
The mechanism of action of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one is complex and varies depending on the biological target being studied. 4-Amino-3,4-dihydroisoquinolin-1(2H)-one has been shown to interact with various proteins and enzymes in the body, including kinases, phosphatases, and transcription factors. 4-Amino-3,4-dihydroisoquinolin-1(2H)-one can also modulate the activity of ion channels and transporters, which play critical roles in the regulation of cellular function.
Biochemical and physiological effects:
4-Amino-3,4-dihydroisoquinolin-1(2H)-one has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. 4-Amino-3,4-dihydroisoquinolin-1(2H)-one has also been shown to possess antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
实验室实验的优点和局限性
One of the main advantages of using 4-Amino-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its ability to interact with multiple biological targets, making it a versatile tool for studying various cellular processes. However, one of the limitations of using 4-Amino-3,4-dihydroisoquinolin-1(2H)-one is its potential toxicity, as it can cause damage to healthy cells if used in high concentrations. Additionally, the synthesis of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one can be challenging and requires specialized equipment and expertise.
未来方向
There are several potential future directions for research on 4-Amino-3,4-dihydroisoquinolin-1(2H)-one. One area of interest is the development of new drugs based on 4-Amino-3,4-dihydroisoquinolin-1(2H)-one, which could be used to treat a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one, which could lead to the identification of new drug targets and the development of more effective therapies. Finally, further research is needed to determine the safety and efficacy of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one in clinical trials, which could pave the way for its use in human medicine.
合成方法
The synthesis of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one involves a multistep process that requires the use of several reagents and catalysts. One of the most common methods for synthesizing 4-Amino-3,4-dihydroisoquinolin-1(2H)-one is the Pictet-Spengler reaction, which involves the condensation of an aminoindole with an aldehyde or ketone. Other methods include the Friedländer synthesis, the Bischler-Napieralski reaction, and the Skraup synthesis.
科学研究应用
4-Amino-3,4-dihydroisoquinolin-1(2H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. 4-Amino-3,4-dihydroisoquinolin-1(2H)-one has also been investigated for its ability to modulate various signaling pathways in the body, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.
属性
IUPAC Name |
4-amino-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRLKELCMYQPJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,4-dihydroisoquinolin-1(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)

![7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185706.png)



![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)
![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)


![3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185719.png)


